![molecular formula C22H39ClN2O B15293150 [5-Chloro-2-(hexadecyloxy)phenyl]-hydrazine](/img/structure/B15293150.png)
[5-Chloro-2-(hexadecyloxy)phenyl]-hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-Chloro-2-(hexadecyloxy)phenyl]-hydrazine is a chemical compound with the molecular formula C22H39ClN2O and a molecular weight of 383.011 g/mol . This compound is characterized by the presence of a chloro group, a hexadecyloxy group, and a hydrazine moiety attached to a phenyl ring. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [5-Chloro-2-(hexadecyloxy)phenyl]-hydrazine typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with hexadecanol in the presence of a suitable catalyst to form the hexadecyloxy derivative. This intermediate is then reacted with hydrazine hydrate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
[5-Chloro-2-(hexadecyloxy)phenyl]-hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazine moiety to amines.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
[5-Chloro-2-(hexadecyloxy)phenyl]-hydrazine is used in various scientific research applications, including:
Chemistry: It serves as a reagent in the synthesis of other complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of dyes and pesticides.
Wirkmechanismus
The mechanism of action of [5-Chloro-2-(hexadecyloxy)phenyl]-hydrazine involves its interaction with specific molecular targets. For instance, in the development of aggrecanase-2 inhibitors, the compound binds to the zinc-binding site of the enzyme, thereby inhibiting its activity. This inhibition prevents the breakdown of aggrecan, a key component of cartilage, thus providing therapeutic benefits in osteoarthritis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4-chlorophenol: A precursor in the synthesis of [5-Chloro-2-(hexadecyloxy)phenyl]-hydrazine.
4-Nitrobenzaldehyde 2-(5-Chloro-2-(hexadecyloxy)phenyl)hydrazone: A related compound used in similar applications.
Uniqueness
This compound is unique due to its specific structural features, such as the hexadecyloxy group, which imparts distinct chemical properties and biological activities. This uniqueness makes it valuable in specialized research and industrial applications .
Eigenschaften
Molekularformel |
C22H39ClN2O |
|---|---|
Molekulargewicht |
383.0 g/mol |
IUPAC-Name |
(5-chloro-2-hexadecoxyphenyl)hydrazine |
InChI |
InChI=1S/C22H39ClN2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-26-22-17-16-20(23)19-21(22)25-24/h16-17,19,25H,2-15,18,24H2,1H3 |
InChI-Schlüssel |
OYRKPZQYHBHGLO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)Cl)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(alphaS)-alpha-[(Phenylmethoxy)methyl][1,1'-biphenyl]-4-ethanol](/img/structure/B15293068.png)
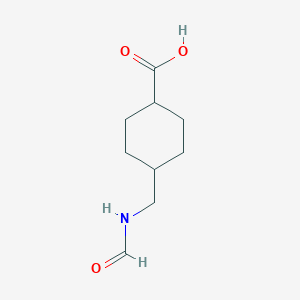

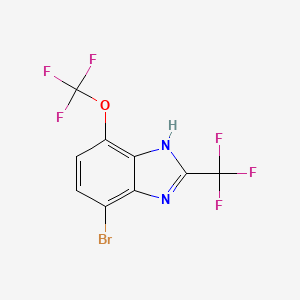
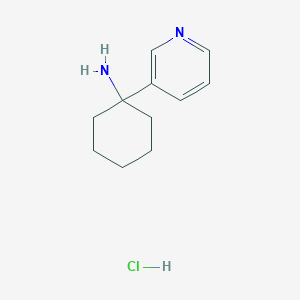
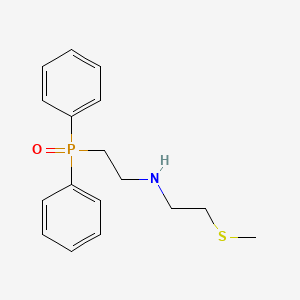

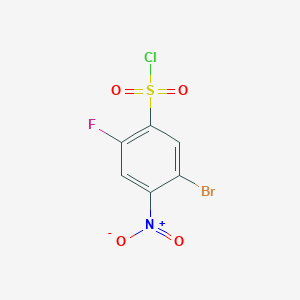
![(2R)-1-[(2S)-2-aminopropanoyl]-2-[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]pyrrolidine-2-carboxylic acid](/img/structure/B15293114.png)
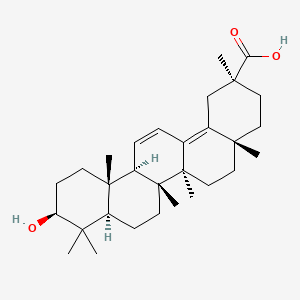
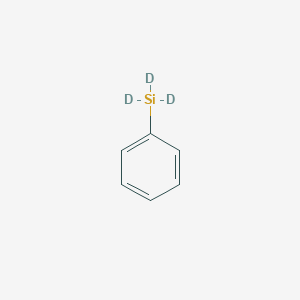
![1-Benzyl-4-bicyclo[1.1.1]pent-1-yl-piperazine](/img/structure/B15293126.png)
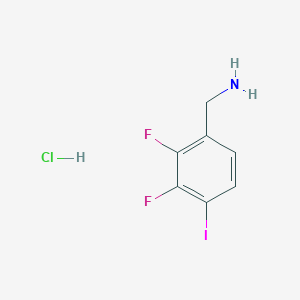
![methyl (5Z)-5-ethylidene-4-[2-[(2Z)-2-[5-methoxycarbonyl-4-(2-methoxy-2-oxoethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-ylidene]ethoxy]-2-oxoethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B15293136.png)
